2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
Properties
IUPAC Name |
11-methyl-N-(oxolan-2-ylmethyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14-19(15-7-3-2-4-8-15)21-23-18-11-5-10-17(18)20(25(21)24-14)22-13-16-9-6-12-26-16/h2-4,7-8,16,22H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWMYGKRGBQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : CHN
- Molecular Weight : Approximately 284.36 g/mol
- Structural Features :
- A cyclopenta[d]pyrazolo core
- A tetrahydrofuran moiety
- An amine functional group
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 284.36 g/mol |
| Solubility | Moderate in polar solvents |
| Stability | Stable under physiological conditions |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
Case Studies and Research Findings
- Anticancer Studies : A study on a related compound demonstrated significant anticancer properties with an IC50 value of , suggesting that the compound may similarly inhibit tumor growth through mechanisms such as tubulin binding or apoptosis induction .
- Inflammation Modulation : Research into compounds with similar structural motifs has indicated their potential in treating inflammatory diseases by inhibiting key signaling pathways involved in inflammation .
Table 2: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features a fused pyrazolo and pyrimidine structure that allows for various modifications, enhancing its pharmacological profile. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Recent studies have explored innovative synthetic pathways to improve yields and structural diversity, which are crucial for developing new derivatives with enhanced activity .
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Compounds in this category have been shown to inhibit specific cancer cell lines through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. For instance, studies have highlighted the ability of these compounds to target tubulin at the colchicine site, demonstrating potent anticancer activity both in vitro and in vivo .
Enzyme Inhibition
Another promising application of pyrazolo[1,5-a]pyrimidines is their role as enzyme inhibitors. They have been identified as effective inhibitors of several key enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and cancer. The structural modifications present in compounds like 2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine may enhance selectivity and potency against these targets .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are being investigated for their material science applications due to their photophysical properties. These compounds can act as emergent fluorophores and have potential uses in optoelectronic devices and sensors. Their ability to form stable crystals with unique supramolecular properties further expands their applicability in solid-state materials .
Synthesis and Biological Evaluation
A comprehensive study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated a systematic approach to synthesizing these compounds followed by biological evaluations to assess their anticancer efficacy. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against selected cancer cell lines .
Pharmacological Profiling
In another case study focusing on the pharmacological profiling of a series of pyrazolo[1,5-a]pyrimidine derivatives, researchers found that modifications involving tetrahydrofuran moieties improved solubility and bioavailability. These findings suggest that such structural features are crucial for optimizing therapeutic outcomes in drug development .
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- The THF group in the target compound may enhance solubility compared to cyclohexyl or butyl analogs but reduce membrane permeability relative to methoxyethyl derivatives .
- Compounds with bulkier substituents (e.g., cyclohexyl) often exhibit prolonged metabolic stability but lower bioavailability .
Pyrazolo[1,5-a]pyrimidine Core Modifications
Variations in the pyrimidine and cyclopenta rings significantly impact activity:
Key Observations :

Key Observations :
- The THF group may reduce cytotoxicity compared to chlorophenyl or trifluoromethyl analogs () due to lower electrophilicity .
- Drug-likeness parameters (e.g., Lipinski’s rules) are met by most analogs, but the target compound’s THF group could improve aqueous solubility relative to tert-butyl or cyclohexyl derivatives .
Q & A
Q. What are the recommended synthetic routes for preparing 2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine?
- Methodological Answer : The compound’s synthesis involves a multi-step approach:
Core Formation : Cyclization of pyrazolo[1,5-a]pyrimidine precursors using Pd-catalyzed reductive conditions (e.g., formic acid derivatives as CO surrogates) to form the bicyclic scaffold .
Functionalization : Introduction of the tetrahydrofuran-2-ylmethylamine moiety via nucleophilic substitution or reductive amination. For example, coupling with (tetrahydrofuran-2-yl)methylamine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., methanol) to achieve >95% purity .
Key Considerations : Optimize reaction temperature (80–100°C) and solvent (DMF or THF) to avoid side products like over-oxidized intermediates.
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl at position 2, phenyl at position 3) and integration ratios. For instance, the tetrahydrofuran methylene protons appear as a multiplet at δ 3.6–4.0 ppm .
- HRMS (ESI) : Verify molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₅N₅O: 400.2134; observed: 400.2140) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cyclopenta ring conformation) if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., Mycobacterium tuberculosis H37Rv MIC assays ).
- SAR Analysis : Compare substituent effects. For example, replacing the tetrahydrofuran group with a pyridinylmethylamine (as in compound 47, ) reduces anti-mycobacterial activity by 4-fold, highlighting the importance of oxygen-containing substituents .
- Computational Modeling : Perform docking studies to assess binding affinity variations (e.g., trifluoromethyl groups enhance enzyme inhibition via hydrophobic interactions ).
Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine or piperidine substituents) to balance blood-brain barrier penetration. For instance, compound 51 () with a 6-(piperidin-1-yl)pyridinyl group shows improved brain uptake compared to unsubstituted analogs .
- Metabolic Stability : Assess hepatic microsomal stability. Methyl or fluorine substitutions at key positions (e.g., position 5) reduce CYP450-mediated oxidation .
- In Vivo Validation : Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify biodistribution in rodent models.
Q. How do reaction conditions influence the selectivity of N-functionalization in pyrazolo[1,5-a]pyrimidine systems?
- Methodological Answer :
- Catalyst Choice : Pd(OAc)₂/Xantphos systems favor C–N bond formation at the 8-position over competing sites (e.g., 7-position) .
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the tetrahydrofuran-2-ylmethylamine, reducing dimerization side products .
- Temperature Control : Lower temperatures (0–25°C) minimize undesired cyclization during amination steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

